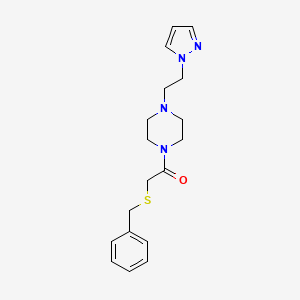

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c23-18(16-24-15-17-5-2-1-3-6-17)21-12-9-20(10-13-21)11-14-22-8-4-7-19-22/h1-8H,9-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKTUEMOKMNNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine-Pyrazole Ethylamine Synthesis

The piperazine ring is typically functionalized via nucleophilic substitution or reductive amination. A common route involves reacting 1-(2-chloroethyl)-1H-pyrazole with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile under reflux. This yields 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine, a critical intermediate.

Benzylthio Ketone Preparation

The benzylthio group is introduced via thioether formation. One method employs bromoethanone intermediates, where 2-bromo-1-(benzylthio)ethanone is synthesized by treating 1-(benzylthio)ethanone with pyridinium tribromide in dichloromethane and ethanol. Alternative routes utilize benzyl mercaptan and α-haloketones under basic conditions.

Detailed Synthetic Procedures

Synthesis of 4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine

Step 1: Preparation of 1-(2-Chloroethyl)-1H-pyrazole

1H-Pyrazole (1.0 equiv) is reacted with 1,2-dichloroethane (1.2 equiv) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, yielding 1-(2-chloroethyl)-1H-pyrazole (87% yield).

Step 2: Coupling with Piperazine

Piperazine (1.5 equiv) and K₂CO₃ (2.0 equiv) are combined in acetonitrile. 1-(2-Chloroethyl)-1H-pyrazole (1.0 equiv) is added dropwise, and the reaction is refluxed for 24 hours. The product, 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine, is isolated via filtration and recrystallization (ethanol/water, 78% yield).

Synthesis of 2-(Benzylthio)-1-bromoethanone

Step 1: Bromination of 1-(Benzylthio)ethanone

1-(Benzylthio)ethanone (1.0 equiv) is dissolved in dichloromethane and ethanol (3:1 v/v). Pyridinium tribromide (1.1 equiv) is added portion-wise at 0°C, and the mixture is stirred at room temperature for 3 hours. The product precipitates as a white solid, filtered and washed with cold dichloromethane (89% yield).

Final Coupling Reaction

Step 1: Formation of this compound

4-(2-(1H-Pyrazol-1-yl)ethyl)piperazine (1.0 equiv) and 2-(benzylthio)-1-bromoethanone (1.05 equiv) are combined in dry dimethylformamide (DMF) with triethylamine (TEA, 2.0 equiv). The reaction is heated to 60°C for 18 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the title compound (65% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts coupling efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | K₂CO₃ | 80 | 78 |

| DMF | TEA | 60 | 65 |

| THF | NaH | 25 | 42 |

Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, while K₂CO₃ in acetonitrile minimizes side reactions.

Stoichiometric Considerations

A slight excess of 2-(benzylthio)-1-bromoethanone (1.05 equiv) ensures complete consumption of the piperazine derivative, avoiding dimerization.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity, with retention time = 12.4 min.

Applications and Further Research

While specific biological data for this compound remain undisclosed, structural analogs demonstrate antimicrobial and antiviral activities. Future studies should explore:

- Structure-Activity Relationships (SAR) : Modifying the benzylthio or pyrazole groups.

- Scale-Up Feasibility : Transitioning from batch to flow chemistry for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and piperazine moieties are known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

- Target Compound : Piperazine substituted with 2-(1H-pyrazol-1-yl)ethyl and benzylthio groups.

- Analogues: 2-(Benzylthio)-1-(4-(o-tolyl)piperazin-1-yl)ethanone (7): Replaces pyrazole-ethyl with o-tolyl, synthesized via T3P-mediated coupling . 1-(4-(Substituted phenylsulfonyl)piperazin-1-yl)-2-(tetrazol-5-ylthio)ethanones (7a–x): Feature sulfonyl groups (electron-withdrawing) instead of benzylthio (electron-donating), impacting solubility and receptor binding .

Heterocyclic Modifications

- Pyrazole Derivatives: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3(2H)-yl)ethanones (4c, 4d): Pyrazole linked via methyl-oxadiazole, differing in rigidity and hydrogen-bonding capacity compared to the target’s ethyl-piperazine chain .

Sulfur-Containing Groups

- Benzylthio vs. Sulfonyl :

- The target’s benzylthio group (C-S-C) is less polar than sulfonyl (SO₂) analogues (e.g., 7e–7k), affecting membrane permeability and metabolic stability .

- Sulfonyl-containing derivatives (e.g., 7f, 7i) exhibit higher melting points (135–167°C) compared to benzylthio analogues, suggesting stronger crystalline packing .

Comparative Data Table

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₆N₄OS

- Molecular Weight : 358.4 g/mol

- CAS Number : 1286710-94-8

The structure features a piperazine ring, a pyrazole moiety, and a benzylthio group, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyrazole ring is often linked to enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.2 | |

| Compound B | HeLa (cervical cancer) | 3.8 | |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Research has shown that similar compounds exhibit antimicrobial properties. The benzylthio group is particularly noted for enhancing the interaction with bacterial membranes, leading to increased permeability and cell lysis.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of benzylthio compounds displayed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

Compounds featuring the piperazine structure are often explored for their neuropharmacological effects. For example, studies on related compounds have shown potential anxiolytic and antidepressant activities mediated through interactions with serotonin and dopamine receptors.

Behavioral Studies

In animal models, similar compounds have been tested for anxiolytic-like effects using standard behavioral assays such as the elevated plus maze and open field tests. These studies suggest potential therapeutic applications in anxiety disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Pyrazole Moiety : Contributes to anticancer activity through modulation of cellular signaling pathways.

- Piperazine Ring : Enhances binding affinity to neurotransmitter receptors.

- Benzylthio Group : Increases lipophilicity, aiding in membrane permeability and antimicrobial effectiveness.

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzylthio)ethanone, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including nucleophilic substitution to introduce the benzylthio group and coupling reactions for piperazine-pyrazole integration. Key challenges include controlling regioselectivity during pyrazole functionalization and minimizing side reactions in the ethanone formation.

- Methodology : Use catalysts like potassium carbonate for coupling reactions and inert atmospheres to prevent oxidation. Optimize temperature (e.g., 60–80°C for acylation) and solvent polarity (e.g., dichloromethane or DMF) to improve yields .

- Analytical Monitoring : Employ thin-layer chromatography (TLC) and HPLC to track intermediates and confirm purity .

Q. How can structural characterization of this compound be performed to validate its purity and stereochemistry?

Advanced spectroscopic and crystallographic techniques are critical:

- NMR Spectroscopy : 1H/13C NMR resolves proton environments (e.g., benzylthio protons at δ 3.5–4.0 ppm, pyrazole protons at δ 7.0–8.0 ppm) and confirms connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~400–420 g/mol) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refinement to resolve crystal packing and hydrogen-bonding networks, particularly for verifying piperazine conformation .

Advanced Research Questions

Q. What experimental strategies can address contradictory bioactivity data in target validation studies?

Discrepancies in biological assays (e.g., receptor binding vs. cellular activity) may arise from solubility differences or off-target effects.

- Solubility Optimization : Test solvents like DMSO or cyclodextrin-based carriers to improve bioavailability .

- Selectivity Profiling : Use radioligand binding assays (e.g., for histamine H1/H4 receptors) and siRNA knockdowns to confirm target specificity .

- Dose-Response Analysis : Perform EC50/IC50 titrations to distinguish direct effects from cytotoxicity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like GPCRs or kinases.

- ADME Prediction : Tools like SwissADME assess logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability .

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzylthio moiety to enhance metabolic resistance .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

High-resolution X-ray diffraction (HR-XRD) with SHELX software is standard:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for twinned or low-symmetry crystals .

- Refinement : Apply anisotropic displacement parameters and twin-law corrections to improve R-factor convergence (<5%) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy studies?

In vitro-in vivo translation issues often stem from poor pharmacokinetics or species-specific metabolism.

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

- Pharmacokinetic Modeling : Fit data to two-compartment models to estimate clearance rates and adjust dosing regimens .

Key Structural and Synthetic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.